molecular formula C21H22N2O2 B2493784 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-17-1

4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No. B2493784
CAS RN: 852138-17-1
M. Wt: 334.419
InChI Key: WGGRCQPAJGYVMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic compounds often involves multi-step reactions, utilizing various starting materials and catalysts to achieve the desired structure. For instance, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides insights into the intricacies involved in crafting molecules with specific functional groups and structural frameworks, highlighting the synthetic strategies that could be relevant for 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide (Richter et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, plays a crucial role in understanding the geometry, bonding, and potential reactivity of complex molecules. The study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide showcased the application of these techniques to decipher molecular crystallinity, geometry, and electronic properties, which are essential for predicting the behavior of similar compounds (Demir et al., 2015).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity, stability, and interactions with other molecules. Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has provided insights into how different substituents affect molecular conformation, reactivity, and the formation of supramolecular aggregates, which are relevant for comprehending the chemical behavior of this compound (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their practical application and handling. Studies on compounds like 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide have contributed valuable data on how structural features impact these physical properties, providing a basis for understanding similar compounds (Chakraborty et al., 2007).

properties

IUPAC Name

4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-25-16-9-7-15(8-10-16)21(24)22-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)23-20/h6-12,23H,2-5,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGRCQPAJGYVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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